molecular formula C10H19Cl B14325836 7-Chloro-5,7-dimethyloct-1-ene CAS No. 105441-07-4

7-Chloro-5,7-dimethyloct-1-ene

Cat. No.: B14325836
CAS No.: 105441-07-4
M. Wt: 174.71 g/mol
InChI Key: FUMGDXRFFDVZSG-UHFFFAOYSA-N
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Description

7-Chloro-5,7-dimethyloct-1-ene is an organic compound characterized by a chlorine atom and two methyl groups attached to an octene backbone. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the chlorine atom and methyl groups introduces unique chemical properties and reactivity patterns to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5,7-dimethyloct-1-ene can be achieved through various methods. One common approach involves the chlorination of 5,7-dimethyloct-1-ene. This reaction typically requires a chlorine source, such as chlorine gas or sodium hypochlorite, and is conducted under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5,7-dimethyloct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the molecule can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.

Major Products Formed

    Substitution: Products include 7-hydroxy-5,7-dimethyloct-1-ene and other substituted derivatives.

    Addition: Products include 7-chloro-5,7-dimethyloctane and dihalogenated compounds.

    Oxidation: Products include 7-chloro-5,7-dimethyloctan-1-ol and 7-chloro-5,7-dimethyloctan-2-one.

Scientific Research Applications

7-Chloro-5,7-dimethyloct-1-ene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-5,7-dimethyloct-1-ene involves its interaction with molecular targets through its functional groups. The chlorine atom and double bond play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, undergo addition reactions, and participate in redox processes. These interactions can affect various biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-5,7-dimethyloctane: Lacks the double bond, resulting in different reactivity.

    5,7-Dimethyloct-1-ene: Lacks the chlorine atom, affecting its chemical properties.

    7-Bromo-5,7-dimethyloct-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.

Uniqueness

7-Chloro-5,7-dimethyloct-1-ene is unique due to the presence of both a chlorine atom and a double bond, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

105441-07-4

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

7-chloro-5,7-dimethyloct-1-ene

InChI

InChI=1S/C10H19Cl/c1-5-6-7-9(2)8-10(3,4)11/h5,9H,1,6-8H2,2-4H3

InChI Key

FUMGDXRFFDVZSG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)CC(C)(C)Cl

Origin of Product

United States

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